![molecular formula C17H14O3 B14899909 4-[(E)-3-oxo-3-(p-tolyl)prop-1-enyl]benzoic acid](/img/structure/B14899909.png)
4-[(E)-3-oxo-3-(p-tolyl)prop-1-enyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(3-Oxo-3-(p-tolyl)prop-1-en-1-yl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of a benzoic acid moiety substituted with a (p-tolyl)prop-1-en-1-yl group at the para position. The compound exhibits interesting chemical properties due to the conjugation between the aromatic ring and the enone system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-Oxo-3-(p-tolyl)prop-1-en-1-yl)benzoic acid can be achieved through various synthetic routes. One common method involves the aldol condensation reaction between p-tolualdehyde and 4-formylbenzoic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde, followed by dehydration to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of (E)-4-(3-Oxo-3-(p-tolyl)prop-1-en-1-yl)benzoic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the reaction rate and selectivity. Additionally, purification techniques like recrystallization or chromatography are used to isolate the pure compound.
化学反応の分析
Types of Reactions
(E)-4-(3-Oxo-3-(p-tolyl)prop-1-en-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the enone system can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated aromatic compounds.
科学的研究の応用
(E)-4-(3-Oxo-3-(p-tolyl)prop-1-en-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of (E)-4-(3-Oxo-3-(p-tolyl)prop-1-en-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating biological processes such as inflammation or cell proliferation. The enone system allows for conjugation with nucleophiles, leading to the formation of covalent adducts with target proteins.
類似化合物との比較
Similar Compounds
- 4-(3-Oxo-3-phenylprop-1-en-1-yl)benzoic acid
- 4-(3-Oxo-3-(m-tolyl)prop-1-en-1-yl)benzoic acid
- 4-(3-Oxo-3-(o-tolyl)prop-1-en-1-yl)benzoic acid
Uniqueness
(E)-4-(3-Oxo-3-(p-tolyl)prop-1-en-1-yl)benzoic acid is unique due to the specific positioning of the (p-tolyl) group, which influences its chemical reactivity and biological activity. The para-substitution pattern enhances the conjugation between the aromatic ring and the enone system, leading to distinct electronic properties and reactivity compared to its meta- and ortho-substituted analogs.
特性
分子式 |
C17H14O3 |
|---|---|
分子量 |
266.29 g/mol |
IUPAC名 |
4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C17H14O3/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(10-5-13)17(19)20/h2-11H,1H3,(H,19,20)/b11-6+ |
InChIキー |
BSLRAXYXGADQNG-IZZDOVSWSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


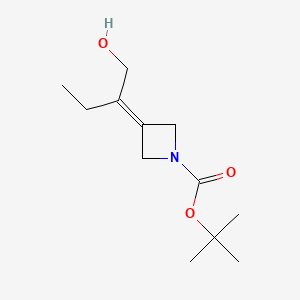
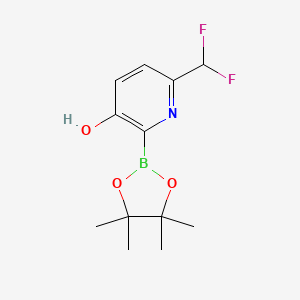


![tert-Butyl 2'-(((trifluoromethyl)sulfonyl)oxy)-5',6'-dihydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate](/img/structure/B14899869.png)
![Tert-butyl (S)-8-bromo-5-oxo-1,2,4,4a,5,6-hexahydro-3H-pyrazino[1,2-a]quinoxaline-3-carboxylate](/img/structure/B14899870.png)
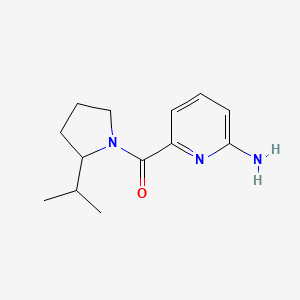
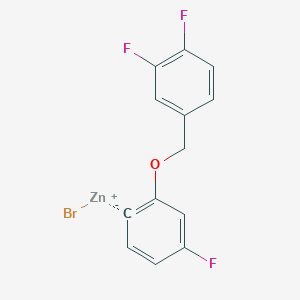

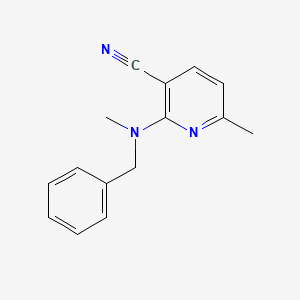
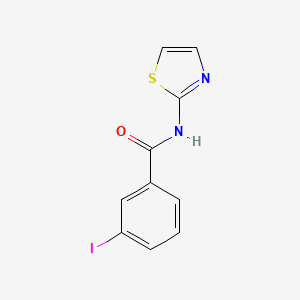
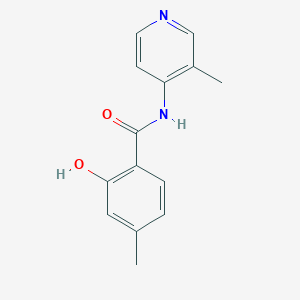
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(ethylsulfamoyl)phenyl]-2-phenylacetamide](/img/structure/B14899924.png)
![n1-(Benzo[d]thiazol-2-yl)-n2-cyclopropyl-n2-methylethane-1,2-diamine](/img/structure/B14899930.png)
